

2-Methyl-5-nitrobenzenesulfonic acid CAS number 121-03-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzenesulfonic acid

Cat. No.: B047223

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-5-nitrobenzenesulfonic Acid** (CAS 121-03-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-5-nitrobenzenesulfonic acid** (CAS 121-03-9), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, applications, and analytical methodologies, grounded in established scientific principles and field-proven insights.

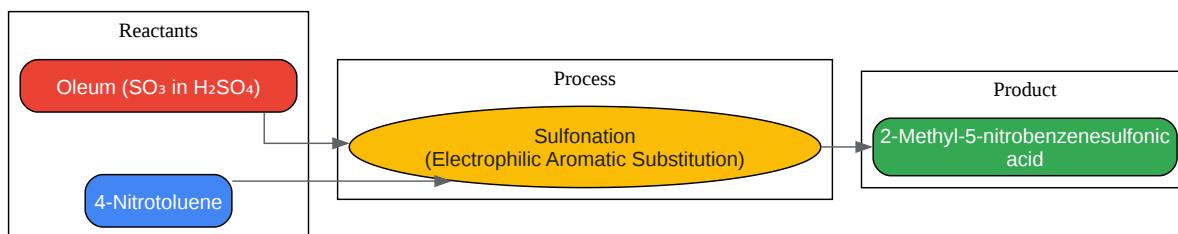
Introduction and Strategic Importance

2-Methyl-5-nitrobenzenesulfonic acid, also known as 4-nitrotoluene-2-sulfonic acid (PNTOS), is an aromatic sulfonic acid that has been a cornerstone of the chemical industry since the early 20th century.^[1] Its unique molecular architecture, featuring a methyl, a nitro, and a sulfonic acid group on a benzene ring, makes it a highly versatile precursor for a wide array of complex organic molecules.^[1] Annually, over 10,000 metric tons are produced, underscoring its industrial significance, primarily as a key starting material for fluorescent whitening agents and specialized dyes.^[1] This guide elucidates the fundamental chemistry and practical applications of this compound, offering a technical resource for its effective utilization in research and manufacturing.

Physicochemical Properties and Molecular Identity

Understanding the fundamental properties of **2-Methyl-5-nitrobenzenesulfonic acid** is critical for its handling, application, and analysis. The compound is typically a yellow to pale brown crystalline powder.^{[2][3]} It is very soluble in water, alcohol, ether, and chloroform.^[2]

Property	Value	Source
CAS Number	121-03-9	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₇ NO ₅ S	[1] [4]
Molecular Weight	217.20 g/mol	[1] [4]
IUPAC Name	2-methyl-5-nitrobenzenesulfonic acid	[1]
Synonyms	4-Nitrotoluene-2-sulfonic acid, p-Nitrotoluene-o-sulfonic acid, PNTOS	[1] [5]
Appearance	White to brown crystalline powder	[2] [6]
Melting Point	~135 °C	[5] [7]
Water Solubility	667 g/L at 23°C	[8]
pKa	-1.14 ± 0.33 (Predicted)	[2] [8]
InChI Key	ZDTXQHVBLWYPHS-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=C(C=C(C=C1)--INVALID-LINK--[O-])S(=O)(=O)O	[1]


Synthesis and Industrial Manufacturing

The commercial production of **2-Methyl-5-nitrobenzenesulfonic acid** is predominantly achieved through the electrophilic aromatic substitution of 4-nitrotoluene. The causality behind this choice lies in the directing effects of the substituents on the aromatic ring. The methyl

group is an ortho-, para-director, while the nitro group is a meta-director. This electronic guidance favors the sulfonation at the position ortho to the methyl group.

Primary Synthesis Pathway: Sulfonation of 4-Nitrotoluene

The most established industrial method involves the sulfonation of 4-nitrotoluene using oleum (fuming sulfuric acid, $\text{H}_2\text{SO}_4 \cdot x\text{SO}_3$) as the sulfonating agent.^{[1][9]} The electrophile in this reaction is sulfur trioxide (SO_3).

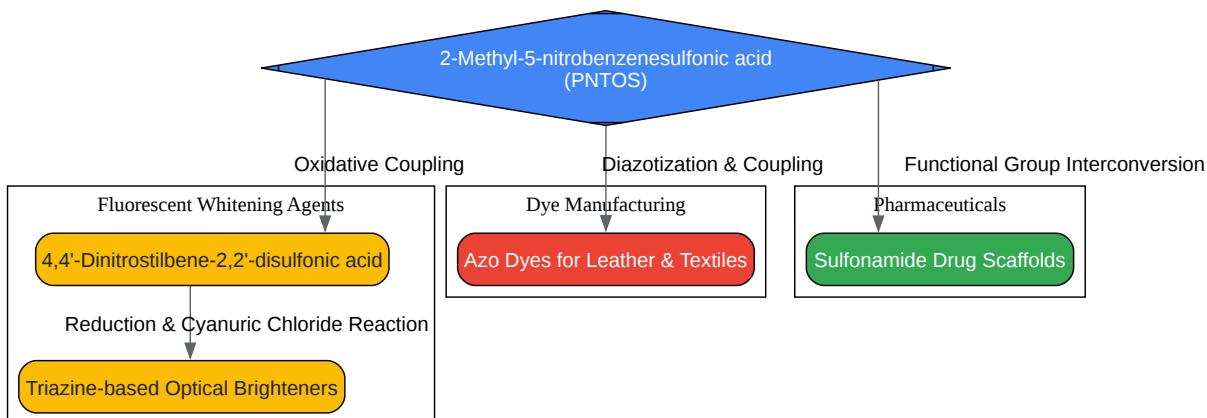
[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **2-Methyl-5-nitrobenzenesulfonic acid**.

Detailed Experimental Protocol (Industrial Process)

The following protocol outlines a typical industrial batch process. The self-validating nature of this protocol lies in the temperature control and sequential steps designed to maximize yield and minimize side-product formation.

- Charging the Reactor: A glass-lined reaction vessel is charged with molten p-nitrotoluene.
- Sulfonation: 20-25% oleum is slowly added to the reactor.^{[1][2]} The temperature is carefully controlled to not exceed 90°C during the addition to prevent unwanted side reactions and ensure process safety.^[2]


- Reaction Maturation: After the addition is complete, the reaction mixture is heated to 105-110°C and held for approximately one hour to drive the reaction to completion.[2]
- Quenching and Dilution: The mixture is then cooled to 70°C and cautiously diluted with water.[2] This step hydrolyzes any remaining oleum and prepares the product for isolation.
- Isolation: The solution is stirred at a temperature below 100°C for 30 minutes, then cooled to 25°C to precipitate the product.[2]
- Filtration: The resulting solid, **2-methyl-5-nitrobenzenesulfonic acid**, is isolated by filtration. [2] This conventional method typically achieves a yield of approximately 55%. [1]

Advancements in Synthesis

To address the environmental concerns associated with using large quantities of oleum, alternative methods are being explored. Greener approaches include using SO₃ gas with an inert gas carrier, which reduces waste sulfuric acid.[10] Furthermore, flow chemistry and microreactor technology offer precise control over reaction parameters, enhancing safety and potentially improving yields and purity.[1]

Core Applications in Chemical Industries

The specific positioning of the functional groups on the aromatic ring dictates the compound's reactivity and makes it a valuable intermediate for several key industries.[1]

[Click to download full resolution via product page](#)

Caption: Major application pathways for PNTOS.

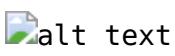
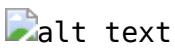
- Fluorescent Whitening Agents (FWAs): This is the principal application. PNTOS is the essential starting material for producing 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a key precursor for a vast range of optical brighteners used in the textile and paper industries.[1][8][9]
- Dye Manufacturing: It serves as an intermediate in the synthesis of various direct dyes, particularly azo dyes used for coloring leather and fabrics.[1][2]
- Pharmaceutical Synthesis: The molecule is utilized as a scaffold in the synthesis of certain sulfonamide drugs.[1][6] The sulfonic acid and nitro groups provide reactive handles for further chemical modification.
- Material Science: Research has explored its use in creating ion-exchange resins and as a dopant for conductive polymers.[1]

Analytical Methodologies

Accurate quantification and impurity profiling are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of **2-Methyl-5-nitrobenzenesulfonic acid**.

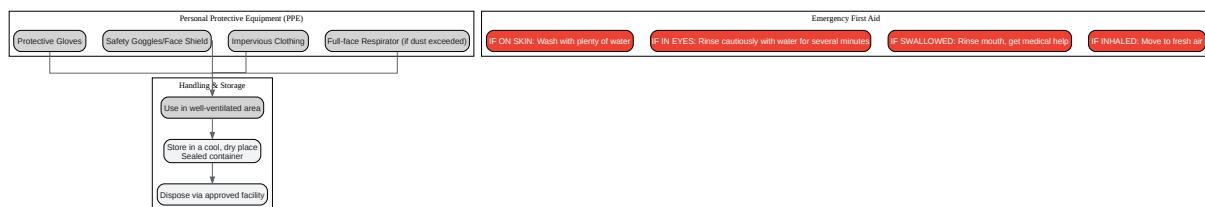
Representative HPLC Protocol

This protocol is designed for the quantitative analysis of PNTOS, ensuring accuracy through a well-defined chromatographic separation.



- System Preparation: An HPLC system equipped with a UV detector is used.
- Column: A reverse-phase C18 column is typically employed for separation.[\[11\]](#)
- Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid, is effective.[\[11\]](#) For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[\[11\]](#)
- Sample Preparation: A standard solution of known concentration is prepared in the mobile phase. The sample to be analyzed is similarly dissolved and filtered.
- Injection and Detection: A fixed volume (e.g., 10 μ L) is injected. The eluent is monitored by the UV detector at a wavelength where the analyte has maximum absorbance.
- Quantification: The concentration of the analyte is determined by comparing its peak area to that of the standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[\[11\]](#)

Method	Column	Mobile Phase	Detection	Application
HPLC	C18, Newcrom R1	Acetonitrile / Water / Acid	UV, MS	Purity, Quantification, Pharmacokinetic s[11]
GC-MS	-	-	Mass Spectrometry	Identification of volatile impurities[12]
Spectrophotometry	-	-	UV-Vis	Concentration measurement[12]

Safety, Handling, and Hazard Management


2-Methyl-5-nitrobenzenesulfonic acid is a hazardous chemical requiring strict safety protocols. It is classified as harmful if swallowed and causes serious eye damage and skin irritation.[13][14]

GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
		H302: Harmful if swallowed. [13][14]H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][13]H317: May cause an allergic skin reaction. [4][13]H318: Causes serious eye damage.[4][13]
	Danger	

Safe Handling and Emergency Protocol

The following workflow is a self-validating system for minimizing exposure and managing incidents.

[Click to download full resolution via product page](#)

Caption: Safety and emergency response workflow.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
 - Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[13]
 - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[13]
- Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.[2][8]

- Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]
- First-Aid Measures:
 - If Inhaled: Move the person to fresh air.[13]
 - In Case of Skin Contact: Immediately wash off with soap and plenty of water.[14] Take off contaminated clothing.[13]
 - In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes. [13][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
 - If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

2-Methyl-5-nitrobenzenesulfonic acid (CAS 121-03-9) remains a chemical of significant industrial value, primarily due to its indispensable role in the production of fluorescent whitening agents and dyes. Its synthesis, while mature, is evolving towards more sustainable practices. For researchers and drug development professionals, its reactive functional groups offer a versatile platform for constructing complex molecular frameworks. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective application in both industrial and research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-5-nitrobenzenesulfonic acid | 121-03-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methyl-5-nitrobenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | CID 8458 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. China 2-Methyl-5-nitrobenzenesulfonic Acid 121-03-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 6. 4-nitrotoluene-2-sulfonic acid CAS:121-03-9 at Best Price in Ningbo - Manufacturer [nbinnocom.com]
- 7. labproinc.com [labproinc.com]
- 8. 2-Methyl-5-nitrobenzenesulfonic acid Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]
- 10. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]
- 11. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Methyl-5-nitrobenzenesulfonic acid CAS number 121-03-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047223#2-methyl-5-nitrobenzenesulfonic-acid-cas-number-121-03-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com